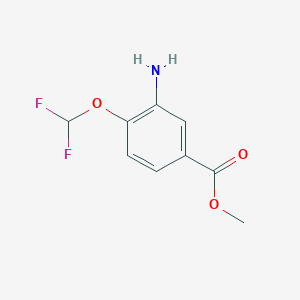

Methyl 3-amino-4-(difluoromethoxy)benzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9F2NO3 |

|---|---|

Molecular Weight |

217.17 g/mol |

IUPAC Name |

methyl 3-amino-4-(difluoromethoxy)benzoate |

InChI |

InChI=1S/C9H9F2NO3/c1-14-8(13)5-2-3-7(6(12)4-5)15-9(10)11/h2-4,9H,12H2,1H3 |

InChI Key |

LCEMBOBEHVOLKJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)OC(F)F)N |

Origin of Product |

United States |

Synthetic Methodologies and Route Development for Methyl 3 Amino 4 Difluoromethoxy Benzoate

Retrosynthetic Analysis of the Chemical Compound's Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For Methyl 3-amino-4-(difluoromethoxy)benzoate, the analysis reveals several key disconnections that form the basis for potential synthetic routes.

The primary disconnections are identified at the ester, the aromatic C-N bond, and the aromatic C-O bond of the difluoromethoxy group.

Ester Disconnection: The most straightforward disconnection is the methyl ester, which points to a Fischer esterification reaction between the corresponding carboxylic acid, 3-amino-4-(difluoromethoxy)benzoic acid , and methanol (B129727). This is a common and high-yielding transformation.

C-N Bond Disconnection: The amino group can be traced back to a nitro group precursor. The reduction of an aromatic nitro group is a reliable and widely used method in organic synthesis. This suggests Methyl 3-nitro-4-(difluoromethoxy)benzoate as a key intermediate.

C-O Ether Disconnection: The difluoromethoxy group can be disconnected to a phenol (B47542) and a difluoromethane (B1196922) source. This suggests that the difluoromethoxy moiety can be installed by the difluoromethylation of a hydroxyl group on a precursor like Methyl 3-nitro-4-hydroxybenzoate .

Following these disconnections, a logical synthetic pathway emerges, starting from a simpler precursor such as 4-hydroxy-3-nitrobenzoic acid . This starting material contains the core benzene (B151609) ring with the hydroxyl and nitro groups in the correct relative positions, which can then be elaborated through sequential functional group transformations.

Established Synthetic Routes to Methyl 3-amino-4-(difluoromethoxy)benzoate

Established routes to synthesize Methyl 3-amino-4-(difluoromethoxy)benzoate and its analogs typically rely on classical organic reactions, including esterification and sequential aromatic functionalization.

The final step in many synthetic sequences towards Methyl 3-amino-4-(difluoromethoxy)benzoate is the esterification of its carboxylic acid precursor. The Fischer esterification method is commonly employed for this purpose.

The synthesis typically involves reacting 3-amino-4-(difluoromethoxy)benzoic acid with methanol in the presence of an acid catalyst. The reaction is often carried out under reflux conditions to drive the equilibrium towards the product. Common acid catalysts include concentrated sulfuric acid or thionyl chloride (SOCl₂), which first converts the alcohol to an intermediate that facilitates the reaction. chemicalbook.comlibretexts.org Upon completion, the reaction mixture is neutralized, and the product is isolated. Purification is often achieved through recrystallization to yield the high-purity compound.

Table 1: Typical Conditions for Fischer Esterification

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | 3-amino-4-(difluoromethoxy)benzoic acid | |

| Reagent | Anhydrous Methanol | chemicalbook.com |

| Catalyst | Concentrated H₂SO₄ or SOCl₂ | chemicalbook.comlibretexts.org |

| Temperature | Reflux | chemicalbook.com |

| Work-up | Neutralization with saturated NaHCO₃ solution | chemicalbook.com |

| Purification | Recrystallization or Column Chromatography | |

Aromatic functionalization strategies involve the stepwise introduction of the required substituents (amino, difluoromethoxy, and methyl ester) onto a benzene ring. The order of these transformations is critical and is dictated by the directing effects of the substituents already present on the ring.

A common and logical pathway begins with a readily available starting material like 4-hydroxybenzoic acid . The synthesis proceeds through the following key steps:

Nitration: The aromatic ring is first nitrated. The hydroxyl and carboxyl groups are ortho-, para-directing, leading to the introduction of a nitro group at the 3-position to yield 4-hydroxy-3-nitrobenzoic acid .

Esterification: The carboxylic acid is converted to its methyl ester, producing Methyl 4-hydroxy-3-nitrobenzoate . Performing the esterification at this stage protects the carboxylic acid from subsequent reactions.

Difluoromethoxylation: The phenolic hydroxyl group is then converted to a difluoromethoxy ether. This is typically achieved using a difluoromethylating agent like chlorodifluoromethane (B1668795) (CHClF₂) under basic conditions.

Reduction: Finally, the nitro group is reduced to an amino group. This transformation is commonly accomplished via catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C), or by using reducing agents like iron powder in acetic acid. mdpi.com

Table 2: Stepwise Aromatic Functionalization Route

| Step | Reaction | Intermediate/Product | Typical Reagents | Source |

|---|---|---|---|---|

| 1 | Nitration | 4-hydroxy-3-nitrobenzoic acid | HNO₃ / H₂SO₄ | mdpi.com |

| 2 | Esterification | Methyl 4-hydroxy-3-nitrobenzoate | Methanol, H₂SO₄ | bond.edu.au |

| 3 | Difluoromethoxylation | Methyl 3-nitro-4-(difluoromethoxy)benzoate | CHClF₂, Base (e.g., K₂CO₃) | N/A |

Exploration of Novel and Efficient Synthetic Strategies

While traditional methods are reliable, modern synthetic chemistry seeks more efficient, milder, and versatile strategies. Research into novel catalytic approaches for the synthesis of complex molecules like Methyl 3-amino-4-(difluoromethoxy)benzoate is an active area.

Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. nih.gov This approach has been successfully applied to the direct C-H difluoromethoxylation of arenes and heteroarenes. rsc.orgdntb.gov.ua Using a suitable photoredox catalyst and a difluoromethoxylating reagent, it is possible to directly install the -OCF₂H group onto an aromatic C-H bond, potentially bypassing the need for a pre-installed hydroxyl group. rsc.org This method is operationally simple, proceeds at room temperature, and tolerates a wide variety of functional groups. rsc.org

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-O and C-N bonds with high efficiency and selectivity. acs.orgrsc.org These methods offer alternative strategies for constructing the key ether and amine functionalities in Methyl 3-amino-4-(difluoromethoxy)benzoate.

For C-O bond formation, copper and palladium catalysts are most efficient for coupling aryl halides with alcohols. rsc.org This strategy could involve coupling a suitably substituted aryl halide (e.g., a bromo- or iodo-benzoate derivative) with a source of the difluoromethoxy group.

For C-N bond formation, the Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. researchgate.net This provides a powerful method for constructing the aryl-amine bond. A potential route could involve coupling Methyl 3-bromo-4-(difluoromethoxy)benzoate with an ammonia (B1221849) surrogate or a protected amine, followed by deprotection. Transition-metal-catalyzed C-N bond activation has also become a promising strategy for forming new C-C and C-N bonds. rsc.org

Table 3: Overview of Metal-Catalyzed Coupling Reactions

| Reaction Type | Catalyst System (Example) | Bond Formed | Description | Source |

|---|---|---|---|---|

| Ullmann Condensation | Copper (Cu) salts | C(aryl)-O | Couples an aryl halide with an alcohol or phenol. | rsc.org |

| Buchwald-Hartwig Amination | Palladium (Pd) complexes with phosphine (B1218219) ligands | C(aryl)-N | Couples an aryl halide with an amine. One of the most powerful methods for C-N bond formation. | researchgate.net |

| Photoredox Catalysis | Ruthenium (Ru) or Iridium (Ir) complexes | C(aryl)-H to C-OCF₂H | Enables direct C-H functionalization under mild conditions using visible light. | nih.govrsc.org |

These modern catalytic methods represent the forefront of synthetic strategy, offering pathways that can be more step-economical and tolerant of diverse functional groups compared to traditional multi-step functionalization approaches.

Catalytic Approaches to Difluoromethoxylation and Amination

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a metal-free alternative to traditional catalysis, often providing high levels of stereoselectivity. While specific literature detailing the organocatalytic synthesis of Methyl 3-amino-4-(difluoromethoxy)benzoate is not extensively available, the principles can be applied to key steps in its hypothetical synthesis.

One potential application is in the asymmetric amination of a precursor molecule. For instance, primary amines derived from cinchona alkaloids have been successfully used as organocatalysts for the direct α-amination of aromatic ketones, achieving excellent enantioselectivities (88-99% ee). nih.govmdpi.com A similar strategy could hypothetically be adapted for the introduction of the amino group onto a suitably functionalized benzoic acid precursor. The reaction would likely proceed through the formation of an enamine intermediate with the catalyst, which then reacts with an electrophilic aminating agent.

Another relevant transformation is organocatalytic reductive amination. Chiral phosphoric acids have been developed as effective catalysts for the enantioselective reductive amination of a wide range of ketones and amines. researchgate.net This method could be envisioned for converting a ketone precursor into the target amine with high stereocontrol.

Green Chemistry Principles in the Synthesis of the Chemical Compound

Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. mdpi.comncfinternational.it The application of these principles is crucial for developing sustainable synthetic routes for complex molecules like Methyl 3-amino-4-(difluoromethoxy)benzoate.

Eliminating volatile organic solvents is a core tenet of green chemistry, as it reduces pollution, cost, and safety hazards. instituteofsustainabilitystudies.comcmu.edu Solvent-free esterification, a key step in synthesizing the target molecule from its corresponding carboxylic acid, can be achieved through various methods.

One approach is mechanochemistry, where high-speed ball milling is used to facilitate reactions between solid reagents. nih.gov For example, the esterification of carboxylic acids and alcohols has been demonstrated under solvent-free milling conditions at room temperature, affording good to excellent yields in short reaction times. nih.gov Another method involves using phase-transfer catalysis (PTC) under solvent-free conditions, which has been successfully applied to the synthesis of various cosmetic fatty esters. researchgate.net Lipase-catalyzed transesterification in a solvent-free system also presents a viable, environmentally benign route for producing esters like propyl benzoate (B1203000) and others. nih.govnih.gov

A hypothetical solvent-free synthesis for the final esterification step to produce Methyl 3-amino-4-(difluoromethoxy)benzoate could involve the following conditions:

| Parameter | Condition | Rationale |

|---|---|---|

| Reactants | 3-amino-4-(difluoromethoxy)benzoic acid, Methanol | Direct esterification of the carboxylic acid precursor. |

| Catalyst | Immobilized Lipase (B570770) (e.g., from Candida) | Biocatalyst for mild reaction conditions and high selectivity. nih.gov |

| Temperature | 40-60 °C | Optimal range for lipase activity without thermal degradation. |

| Reaction Time | 12-24 hours | Typical timeframe for enzymatic reactions to reach high conversion. nih.gov |

| Agitation | 200 rpm | Ensures adequate mixing in the heterogeneous system. nih.gov |

Utilizing renewable feedstocks, such as biomass-derived materials, instead of petroleum-based starting materials is a fundamental aspect of sustainable chemistry. ncfinternational.it The aromatic core of Methyl 3-amino-4-(difluoromethoxy)benzoate can potentially be sourced from bio-based precursors.

Microbial fermentation processes have been engineered to produce key aromatic building blocks like 4-hydroxybenzoic acid (4HBA) and p-aminobenzoic acid (PABA) from glucose or other fermentable carbon sources. google.comnih.govresearchgate.net For example, engineered E. coli strains have been developed to synthesize 4HBA from L-tyrosine, a biobased amino acid. nih.govresearchgate.net Similarly, genetically engineered microorganisms can produce PABA through the shikimic acid pathway. google.com

These bio-derived aromatic acids could serve as starting points for the synthesis of the target compound through a series of chemical modifications, thereby anchoring the manufacturing process in a renewable foundation.

Continuous Flow Synthesis Techniques

Continuous flow chemistry, which involves performing reactions in a continuously flowing stream within a microreactor or tubular reactor, offers significant advantages over traditional batch processing. beilstein-journals.org These benefits include superior heat and mass transfer, precise control over reaction parameters, enhanced safety for hazardous reactions, and improved scalability and reproducibility. nih.govvapourtec.com

For the synthesis of Methyl 3-amino-4-(difluoromethoxy)benzoate, flow chemistry could be particularly advantageous for steps involving hazardous reagents or highly exothermic processes, such as nitration or fluorination.

Nitration: Aromatic nitration is a classic exothermic reaction that can be dangerous on a large scale in batch reactors. beilstein-journals.org In a flow system, the small reactor volume minimizes the risk of thermal runaway, while the high surface-area-to-volume ratio allows for efficient heat dissipation. researchgate.netmicroflutech.com This enables the use of more aggressive nitrating conditions safely, potentially increasing reaction rates and throughput. vapourtec.com

Fluorination: The introduction of fluorine or fluorinated groups often requires specialized and hazardous reagents. durham.ac.uk Flow microreactors provide a contained environment that improves the safety of handling such materials. beilstein-journals.org Continuous flow protocols have been successfully developed for various fluorination reactions, including those using Selectfluor for electrophilic fluorination. acs.org

A potential continuous flow setup for a key synthetic step could integrate automated reagent delivery, precise temperature control, and in-line analysis for real-time monitoring and optimization. researchgate.net

Optimization of Reaction Conditions and Yield for Industrial Relevance

Transitioning a synthetic route from the laboratory to an industrial scale requires rigorous optimization of reaction conditions to maximize yield, purity, and cost-effectiveness while ensuring safety and scalability.

For a multi-step synthesis of Methyl 3-amino-4-(difluoromethoxy)benzoate, each step would be subject to optimization. Key parameters typically include:

Temperature: Affects reaction rate and selectivity.

Pressure: Important for reactions involving gases.

Reactant Stoichiometry: Balancing molar ratios to maximize conversion of the limiting reagent and minimize waste.

Catalyst Loading: Finding the lowest effective amount of catalyst to reduce costs.

Solvent Choice: Influences solubility, reaction rate, and ease of product isolation.

Residence Time (for flow reactions): Determines the extent of reaction completion.

A common synthetic precursor to the target molecule would be a nitrated intermediate, such as Methyl 4-(difluoromethoxy)-3-nitrobenzoate. The reduction of the nitro group to an amine is a critical step. The following table illustrates a hypothetical optimization study for this reduction reaction.

| Entry | Catalyst | Pressure (psi) | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Raney Ni (5 mol%) | 50 | 25 | Methanol | 12 | 85 |

| 2 | Raney Ni (5 mol%) | 50 | 50 | Methanol | 8 | 96 |

| 3 | Pd/C (1 mol%) | 50 | 25 | Ethanol | 8 | 92 |

| 4 | Pd/C (1 mol%) | 50 | 50 | Ethanol | 4 | 98 |

| 5 | PtO₂ (0.5 mol%) | 60 | 25 | Ethyl Acetate | 6 | 95 |

This data is illustrative and based on typical conditions for similar chemical transformations, such as the reduction of Methyl 4-methyl-3-nitrobenzoate. chemicalbook.com

From this hypothetical data, Entry 4 represents the optimized conditions, providing the highest yield in the shortest time with a common industrial catalyst. Such systematic studies are essential for developing a robust and economically viable process for industrial production.

Mechanistic Investigations of Chemical Transformations Involving Methyl 3 Amino 4 Difluoromethoxy Benzoate

Elucidation of Reaction Pathways During Synthesis

The introduction of a difluoromethoxy group onto a phenolic precursor is a critical step. This is often achieved through a reaction with a suitable difluoromethylating agent. The esterification of the resulting substituted aminobenzoic acid to its methyl ester is typically accomplished via Fischer esterification. This acid-catalyzed reaction involves the protonation of the carboxylic acid, followed by nucleophilic attack by methanol (B129727). Subsequent dehydration yields the final ester product.

Role of Specific Catalysts and Reagents

In the absence of direct studies on Methyl 3-amino-4-(difluoromethoxy)benzoate, the role of catalysts and reagents can be inferred from established synthetic methodologies for similar compounds.

For the esterification step, strong mineral acids such as sulfuric acid or hydrochloric acid are commonly employed as catalysts. The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol. In the case of aminobenzoic acids, the amino group can be protonated by the acid catalyst, which can affect the reaction rate. Therefore, the amount of acid used can be a critical parameter.

Alternative esterification methods could involve the use of reagents like thionyl chloride in methanol or dimethyl sulfate (B86663). Thionyl chloride converts the carboxylic acid to an acyl chloride, which is then readily esterified. Dimethyl sulfate is a powerful methylating agent for carboxylic acids.

For the introduction of the difluoromethoxy group, the choice of reagent is crucial. Reagents capable of delivering the CHF2 group are necessary. The specific catalysts for this transformation would depend on the chosen difluoromethylating agent and the reaction mechanism.

Identification of Transient Intermediates

The identification of transient intermediates in the synthesis of Methyl 3-amino-4-(difluoromethoxy)benzoate would require specific spectroscopic and kinetic studies, which are not available in the current literature for this compound. However, based on the general mechanism of Fischer esterification, several key intermediates can be proposed.

Following the initial protonation of the carboxylic acid, a tetrahedral intermediate is formed upon the nucleophilic attack of methanol. This intermediate exists in equilibrium with the starting materials and can undergo proton transfer reactions. Subsequent elimination of a water molecule, facilitated by the acid catalyst, leads to a protonated ester, which then deprotonates to yield the final product.

In the context of the difluoromethoxylation reaction, the nature of the transient intermediates would be highly dependent on the specific reagents and conditions used. For instance, if a radical-based mechanism is involved, radical species would be the key intermediates.

Kinetic and Thermodynamic Studies of Relevant Reactions

Direct kinetic and thermodynamic data for reactions involving Methyl 3-amino-4-(difluoromethoxy)benzoate are not documented in the reviewed literature. However, insights can be drawn from studies on analogous systems, such as the esterification of other benzoic acid derivatives.

Thermodynamically, esterification is an equilibrium-controlled process. The position of the equilibrium can be influenced by the relative stabilities of the reactants and products. The thermodynamics of sublimation for aminobenzoic acids have been studied, providing data on their solid-state stability. For instance, thermodynamic parameters for the sublimation of aminobenzoic acid isomers have been determined, which can be relevant for understanding the energetics of the starting materials or related compounds.

| Reaction Parameter | Value (for Benzoic Acid Esterification with 1-Butanol) | Reference Compound |

| Activation Energy (Forward Reaction) | 58.40 kJ·mol⁻¹ | Benzoic Acid |

| Activation Energy (Reverse Reaction) | 57.70 kJ·mol⁻¹ | Butyl Benzoate (B1203000) |

| Thermal Effect | 622 J·mol⁻¹ | Benzoic Acid |

Intramolecular and Intermolecular Interactions Influencing Reactivity

The reactivity of Methyl 3-amino-4-(difluoromethoxy)benzoate is significantly influenced by both intramolecular and intermolecular interactions, which can be inferred from studies on structurally similar molecules. The presence of the amino, ester, and difluoromethoxy groups on the benzene (B151609) ring leads to a complex interplay of electronic and steric effects.

Intramolecularly, hydrogen bonding can occur between the amino group and the oxygen atoms of the ester or the difluoromethoxy group. Studies on aminofluorobenzoic acids have highlighted the potential for F···H-O hydrogen bonds, although their conformational influence can be complex and dependent on other interactions within the molecule. nih.gov The fluorine atoms in the difluoromethoxy group are highly electronegative and can participate in various non-covalent interactions.

Intermolecularly, hydrogen bonding is expected to play a crucial role in the solid-state structure and properties of this compound. The amino group can act as a hydrogen bond donor, while the oxygen atoms of the ester and difluoromethoxy groups can act as hydrogen bond acceptors. Such interactions are known to influence the packing of molecules in the crystal lattice and can affect physical properties like melting point and solubility. The study of intermolecular interactions in para-aminobenzoic acid has shown the importance of hydrogen bonding between amino and carboxylic acid moieties in the solid state. nih.govresearchgate.net The introduction of fluorine can also enhance intermolecular forces through interactions involving the fluorinated group. mdpi.com

Stereochemical Control and Diastereoselectivity in Derivatization

The derivatization of Methyl 3-amino-4-(difluoromethoxy)benzoate, for instance, through reactions involving the amino group, can lead to the formation of new stereocenters. Achieving stereochemical control in such reactions is a key aspect of synthetic chemistry. While no specific studies on the diastereoselective derivatization of this particular compound are available, general principles can be applied from research on analogous systems.

For example, the acylation of the amino group with a chiral acylating agent would lead to the formation of diastereomers. The diastereoselectivity of such a reaction would be influenced by the steric and electronic properties of both the aminobenzoate and the chiral reagent. Diastereoselective cyclization reactions of aminobenzoic acid derivatives have been reported, demonstrating that stereocontrol can be achieved in transformations of the core structure. nih.gov

Furthermore, asymmetric catalysis can be employed to achieve high levels of stereocontrol in reactions at positions alpha to the ester or in reactions involving the amino group. For instance, enantioselective alkylation of α-amino esters has been achieved using chiral catalysts. acs.orgacs.org Diastereoselective Mannich reactions of β-dicarbonyls with imines derived from amino esters also showcase methods for controlling stereochemistry in related systems. nih.gov The principles from these studies could be adapted to control the stereochemistry of derivatives of Methyl 3-amino-4-(difluoromethoxy)benzoate.

Derivatization and Functionalization Strategies for Methyl 3 Amino 4 Difluoromethoxy Benzoate

Reactions at the Amino Moiety

The primary aromatic amino group is a potent nucleophile and a precursor for various functional groups, making it a focal point for derivatization.

The nucleophilic nature of the amino group facilitates straightforward reactions with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively.

Acylation involves the reaction of the amino group with acyl halides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) to yield N-acyl derivatives. This transformation is fundamental in organic synthesis, often used to protect the amino group or to introduce specific structural motifs. For instance, reacting Methyl 3-amino-4-(difluoromethoxy)benzoate with an acyl chloride in the presence of a base like pyridine (B92270) proceeds readily to form the corresponding amide. The reaction of amino acids with acetic anhydride (B1165640) serves as a well-documented parallel for this type of transformation. nih.gov

Sulfonylation follows a similar pathway, where the amino group reacts with a sulfonyl chloride, such as p-toluenesulfonyl chloride, typically in the presence of a base, to produce a sulfonamide. This reaction is crucial for creating compounds with potential biological activities, as the sulfonamide group is a key feature in many pharmaceutical agents. The formation of "Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate" from a related diamine highlights the feasibility of this reaction on amino-substituted benzoates. nih.gov

Table 1: Examples of Acylation and Sulfonylation Reactions

| Reagent | Product Class | General Product Structure |

|---|---|---|

| Acyl Halide (R-COCl) | N-Acyl Derivative (Amide) |

Primary aromatic amines can be converted into versatile diazonium salts through a process known as diazotization. This reaction involves treating the amine with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid at low temperatures (0–5 °C). questjournals.org The resulting diazonium salt of Methyl 3-amino-4-(difluoromethoxy)benzoate is a highly useful intermediate.

These diazonium salts are weak electrophiles and can undergo azo coupling reactions with electron-rich coupling partners. questjournals.org This includes reactions with:

Activated Aromatic Compounds: Such as phenols and anilines, to form brightly colored azo dyes.

Compounds with Active Methylene Groups: Reagents like malononitrile, ethyl acetoacetate, and β-diketones react with the diazonium salt to form hydrazone products, which are valuable precursors in heterocyclic synthesis. questjournals.org

Table 2: Azo Coupling Reactions with Diazotized Methyl 3-amino-4-(difluoromethoxy)benzoate

| Coupling Partner | Product Class | General Product Structure |

|---|---|---|

| Phenol (B47542) | Azo Dye | |

| Ethyl Acetoacetate | Hydrazone |

The amino group, often in concert with the adjacent benzene (B151609) ring, can participate in various cyclization reactions to construct heterocyclic systems. These reactions are fundamental to medicinal chemistry as they provide access to a wide array of pharmacologically relevant scaffolds.

Examples of potential cyclization strategies include:

Skraup and Doebner-von Miller Reactions: Reaction with α,β-unsaturated carbonyl compounds or their precursors (e.g., glycerol (B35011) in the Skraup synthesis) under acidic conditions can yield quinoline (B57606) derivatives.

Combes Quinoline Synthesis: Condensation with a 1,3-dicarbonyl compound under acidic conditions would similarly lead to the formation of a quinoline ring.

Paal-Knorr Synthesis: Reaction with a 1,4-dicarbonyl compound can be used to construct a pyrrole (B145914) ring, although this is more common for aliphatic amines.

Pictet-Spengler Reaction: While typically requiring an ethylamino group, modifications of this reaction can be envisioned.

These synthetic routes leverage the nucleophilicity of the amino group to form new carbon-nitrogen bonds, ultimately leading to the annulation of a new ring onto the existing benzene structure.

Transformations of the Carboxylic Acid Ester Group

The methyl ester functionality provides another handle for the structural modification of Methyl 3-amino-4-(difluoromethoxy)benzoate.

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 3-amino-4-(difluoromethoxy)benzoic acid. This transformation can be achieved under either acidic or basic conditions.

Basic Hydrolysis (Saponification): This is the most common method, typically involving heating the ester with an aqueous solution of a strong base such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup to protonate the carboxylate salt. chemspider.com Studies on various methyl benzoates show that saponification can be achieved efficiently, even for sterically hindered esters, by using slightly alkaline water at high temperatures (200 °C).

Acidic Hydrolysis: This is a reversible reaction requiring heating the ester in an aqueous solution with a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

The resulting carboxylic acid is a key intermediate itself, allowing for further derivatization, such as conversion to acyl chlorides or amides via coupling reactions.

Table 3: General Conditions for Hydrolysis of Methyl Benzoate (B1203000) Esters

| Condition | Reagents | Product | Notes |

|---|---|---|---|

| Saponification | NaOH (aq) or KOH (aq), Heat | Carboxylate Salt (then acid) | An irreversible and generally high-yielding reaction. chemspider.com |

| Acid Catalysis | H₂O, H₂SO₄ or HCl, Heat | Carboxylic Acid | A reversible reaction; an excess of water is used to drive the equilibrium. |

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. The methyl ester of the title compound can be converted to other esters (e.g., ethyl, propyl, or benzyl (B1604629) esters) through this method. The reaction is typically catalyzed by a strong acid (like sulfuric acid) or a base. The equilibrium is usually driven towards the desired product by using a large excess of the target alcohol. This reaction is significant for modifying the steric and electronic properties of the ester group, which can influence the compound's solubility, reactivity, and biological profile.

Amidation Reactions

The primary amino group on the aromatic ring of Methyl 3-amino-4-(difluoromethoxy)benzoate serves as a key handle for derivatization through amidation reactions. This transformation is fundamental for incorporating the benzoate scaffold into larger molecular frameworks, such as those found in many biologically active compounds. The nucleophilicity of the aniline-type amino group allows it to react with various acylating agents to form a stable amide bond.

Standard amidation can be achieved by reacting the amino group with an acyl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine. This is a classic and effective method for forming benzamides. youtube.com

Alternatively, direct coupling with a carboxylic acid is a more atom-economical approach. This reaction requires the use of specific coupling reagents to activate the carboxylic acid, facilitating the nucleophilic attack by the amino group. A wide variety of modern peptide coupling reagents have been developed for this purpose, offering high yields and mild reaction conditions, which are crucial for complex molecule synthesis. bachem.comuni-kiel.de These reagents minimize side reactions and are effective even for less reactive anilines. researchgate.net

Catalytic methods for direct amidation are also prevalent. For instance, direct amidation of esters with amines can be catalyzed by transition metals like manganese or nickel, providing an alternative route to amide bond formation. acs.orgnih.gov Heterogeneous catalysts, such as niobium(V) oxide, have also demonstrated high efficiency in the amidation of methyl benzoate derivatives under solvent-free conditions. researchgate.net

The choice of method often depends on the specific substrate, desired scale, and tolerance of other functional groups within the reacting partners. For a substituted, and potentially less reactive, aniline (B41778) like Methyl 3-amino-4-(difluoromethoxy)benzoate, stronger coupling agents or more forcing conditions might be necessary. researchgate.net

Table 1: Common Reagents for Amidation of Aromatic Amines

| Method | Acylating Agent | Coupling Reagent/Catalyst | Base | Typical Conditions |

|---|---|---|---|---|

| Acyl Chloride Method | Acyl Chloride (R-COCl) | None | Pyridine, Triethylamine | Room Temperature, Inert Solvent |

| Peptide Coupling | Carboxylic Acid (R-COOH) | HATU, HBTU, PyBOP, DCC | DIPEA, NMM | Room Temperature, DMF/DCM |

| Peptide Coupling | Carboxylic Acid (R-COOH) | EDC/HOBt | DIPEA | Room Temperature, DMF/DCM |

DCC = Dicyclohexylcarbodiimide, HBTU = O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, HATU = 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, PyBOP = (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, EDC = N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide, HOBt = Hydroxybenzotriazole, DIPEA = N,N-Diisopropylethylamine, NMM = N-Methylmorpholine, DMF = Dimethylformamide, DCM = Dichloromethane.

Modifications and Reactivity of the Difluoromethoxy Functionality

The difluoromethoxy (-OCF₂H) group is a key feature of the molecule, imparting increased lipophilicity and metabolic stability, properties that are highly desirable in medicinal chemistry. While generally considered robust and less reactive than many other functional groups, the difluoromethoxy moiety can undergo specific transformations under certain conditions.

Electrophilic and Nucleophilic Reactions of -OCF₂H

The reactivity of the difluoromethoxy group is dominated by the properties of the C-H and C-F bonds. The hydrogen atom of the -OCF₂H group is acidic enough to be removed by strong bases, unmasking the nucleophilic character of the difluoromethyl carbon.

Nucleophilic Reactivity: Deprotonation of aryl-OCF₂H compounds with a combination of a strong Brønsted superbase and a weak Lewis acid can generate a stabilized Ar-OCF₂⁻ carbanion. kaust.edu.sa This nucleophilic species can then react with a variety of electrophiles, such as aldehydes, ketones, and imines, to form new carbon-carbon bonds. kaust.edu.sa This strategy transforms the typically inert difluoromethoxy group into a versatile synthetic handle for constructing benzylic Ar-CF₂–R linkages. kaust.edu.sa

Electrophilic Reactivity: Direct electrophilic attack on the difluoromethoxy group is less common due to the deactivating effect of the fluorine atoms. However, reagents have been developed that can act as electrophilic "CF₂H+" sources, although these are not typically used to modify an existing -OCF₂H group. The high strength of the C-F bond makes nucleophilic substitution of fluoride (B91410) on the difluoromethoxy group extremely difficult.

Radical Transformations

Radical chemistry offers another avenue for the functionalization of fluorinated motifs. The generation of radical species can provide reaction pathways that are distinct from ionic intermediates. While the high bond dissociation energy of C-F bonds makes their homolytic cleavage challenging, radical generation at the C-H bond of the difluoromethoxy group is more feasible.

Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. researchgate.net This approach can be used to generate a difluoromethoxyl radical (•OCF₂H) from appropriate precursors. researchgate.net This radical can then participate in various transformations, such as addition to arenes and heteroarenes, to form new difluoromethoxylated compounds. researchgate.net Although this typically involves introducing the -OCF₂H group rather than modifying an existing one, the principles highlight the potential for radical-based functionalization. For instance, a difluoromethyl radical (•CF₂H) can be generated from various precursors and used in C-H functionalization reactions, demonstrating the viability of radical processes involving the -CF₂H unit.

Synthesis of Advanced Chemical Intermediates and Scaffolds

Methyl 3-amino-4-(difluoromethoxy)benzoate is a valuable building block for the synthesis of more complex molecules, particularly heterocyclic systems that form the core of many pharmaceutical agents. The strategic and sequential reaction of its functional groups allows for the construction of diverse and advanced chemical scaffolds.

The amino group is often the starting point for building heterocyclic rings. For example, through amidation followed by intramolecular cyclization reactions, various fused heterocyclic systems can be accessed. The compound can serve as a precursor for synthesizing substituted quinolones, benzodiazepines, or other nitrogen-containing heterocycles, which are privileged structures in drug discovery.

The presence of the difluoromethoxy group is particularly significant in the context of medicinal chemistry. This moiety can enhance a molecule's metabolic stability and membrane permeability. Therefore, incorporating this benzoate derivative into a larger molecule is a strategy to improve the pharmacokinetic profile of a potential drug candidate. Its use as an intermediate allows for the "late-stage" introduction of the difluoromethoxy group into a complex synthesis, which can be a highly efficient approach for creating analogue libraries for structure-activity relationship (SAR) studies.

Table 2: Potential Synthetic Applications for Advanced Intermediates

| Starting Functionality | Reaction Type | Intermediate Scaffold/Product Type | Potential Application |

|---|---|---|---|

| Amino Group | Amidation / Cyclization | Substituted Benzimidazoles | Medicinal Chemistry Scaffolds |

| Amino Group | Diazotization / Sandmeyer Reaction | Halogenated/Cyanated Benzoates | Versatile Synthetic Intermediates |

| Ester Group | Hydrolysis / Amide Coupling | N-Substituted Benzamides | Bioactive Compound Synthesis |

Advanced Spectroscopic and Structural Characterization Techniques Applied to Methyl 3 Amino 4 Difluoromethoxy Benzoate and Its Derivatives

High-Resolution Multi-Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For Methyl 3-amino-4-(difluoromethoxy)benzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its molecular framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic region would display a complex splitting pattern for the three protons on the benzene (B151609) ring. The amino group (-NH₂) protons would likely appear as a broad singlet, while the methyl ester (-OCH₃) protons would be a sharp singlet. The proton of the difluoromethoxy group (-OCHF₂) would exhibit a characteristic triplet due to coupling with the two equivalent fluorine atoms.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon atoms. Key signals would include those for the carbonyl carbon of the ester, the aromatic carbons (with varying shifts due to the different substituents), the methyl carbon of the ester group, and the carbon of the difluoromethoxy group, which would appear as a triplet due to one-bond coupling with the two fluorine atoms.

¹⁹F NMR: Given the presence of the difluoromethoxy group, ¹⁹F NMR is crucial. It would likely show a single resonance for the two equivalent fluorine atoms, which would be split into a doublet by the adjacent proton.

Detailed spectral data for the closely related analogue, Methyl 3-aminobenzoate, provides a reference for the expected chemical shifts of the aminobenzoate core.

Table 1: Representative ¹H NMR Data for an Analogous Compound

| Compound Name | Solvent | Proton Assignment | Chemical Shift (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|---|---|

| Methyl 3-aminobenzoate | CDCl₃ | H-2 | 7.411 | m | |

| H-4 | 7.345 | m | |||

| H-5 | 6.841 | m | |||

| H-6 | 7.196 | t | 7.8 | ||

| -OCH₃ | 3.876 | s | |||

| -NH₂ | 3.8 | br s |

Data sourced from spectral databases for analogous compounds.

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide accurate bond lengths, bond angles, and torsion angles for Methyl 3-amino-4-(difluoromethoxy)benzoate. Furthermore, it would reveal crucial information about its crystal packing, including intermolecular interactions like hydrogen bonding involving the amino group and potential C-H···O or C-H···F interactions.

While a crystal structure for the title compound is not publicly available, analysis of a similar molecule, Methyl 4-amino-3-methylbenzoate, illustrates the type of data obtained. researchgate.netresearchgate.net In this analogue, the molecules are linked into chains by intermolecular N-H···O hydrogen bonds, a feature that would also be expected in the crystal structure of Methyl 3-amino-4-(difluoromethoxy)benzoate. researchgate.net The difluoromethoxy group's polarity might influence these packing arrangements compared to methoxy (B1213986) or methyl analogues.

Table 2: Crystallographic Data for an Analogous Compound: Methyl 4-amino-3-methylbenzoate

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₁NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5670 (15) |

| b (Å) | 6.1080 (12) |

| c (Å) | 18.127 (4) |

| β (°) | 98.14 (3) |

| V (ų) | 829.4 (3) |

| Z | 4 |

Source: Acta Cryst. (2008). E64, o886 researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of Methyl 3-amino-4-(difluoromethoxy)benzoate would be expected to show characteristic absorption bands. Key vibrational modes include:

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.

C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.

C=O stretching: A strong, sharp band for the ester carbonyl group, typically around 1700-1725 cm⁻¹.

C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

C-O stretching: Bands for the ester C-O and ether C-O linkages between 1000-1300 cm⁻¹.

C-F stretching: Strong, characteristic bands for the C-F bonds of the difluoromethoxy group, typically found in the 1000-1100 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum, providing a clear fingerprint for the core structure.

Spectra of related aminobenzoic acids and their esters have been extensively studied and provide a basis for these assignments. researchgate.net

Table 3: Predicted Key IR Absorption Frequencies for Methyl 3-amino-4-(difluoromethoxy)benzoate

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3500 - 3300 |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Methyl Ester (-COOCH₃) | C-H Stretch | 2990 - 2850 |

| Ester Carbonyl (C=O) | C=O Stretch | 1725 - 1700 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Ester & Ether Linkages | C-O Stretch | 1300 - 1000 |

Advanced Mass Spectrometry Techniques for Mechanistic and Isotopic Studies

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can be used to deduce its structure by analyzing fragmentation patterns.

For Methyl 3-amino-4-(difluoromethoxy)benzoate (Molecular Weight: 217.17 g/mol ), electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 217. The fragmentation pattern would be key to confirming the structure. Expected fragmentation pathways for benzoate (B1203000) esters include the loss of the alkoxy group from the ester (loss of ·OCH₃, m/z 186) and the loss of the entire carbomethoxy group (loss of ·COOCH₃, m/z 158). wisc.edu Further fragmentation could involve the difluoromethoxy group. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental formula C₉H₉F₂NO₃.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z Value | Identity |

|---|---|

| 217 | [M]⁺ (Molecular Ion) |

| 186 | [M - ·OCH₃]⁺ |

| 158 | [M - ·COOCH₃]⁺ |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission techniques, provides insights into the electronic structure and photophysical properties of a molecule.

UV-Visible Absorption: The UV-Vis spectrum of Methyl 3-amino-4-(difluoromethoxy)benzoate is expected to show absorption bands corresponding to π → π* transitions within the substituted benzene ring. The presence of the amino group (an auxochrome) and the ester group conjugated with the ring will influence the position and intensity of the absorption maxima (λ_max). Studies on related aminobenzoate esters show that these compounds absorb in the UV region, and the polarity of the solvent can influence the position of the absorption bands. researchgate.net

Emission (Fluorescence) Spectroscopy: Upon excitation with an appropriate wavelength of light, some molecules exhibit fluorescence. Many aminobenzoate derivatives are known to be fluorescent, often exhibiting intramolecular charge transfer (ICT) characteristics, where the emission wavelength is highly sensitive to solvent polarity. researchgate.netresearchgate.net The electron-donating amino group and the electron-withdrawing ester and difluoromethoxy groups could facilitate such an ICT state in Methyl 3-amino-4-(difluoromethoxy)benzoate, making it a potentially interesting subject for photophysical studies. researchgate.net

Computational Chemistry and Theoretical Studies of Methyl 3 Amino 4 Difluoromethoxy Benzoate

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of Methyl 3-amino-4-(difluoromethoxy)benzoate. These calculations can determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are fundamental to understanding the molecule's chemical behavior.

For a molecule like Methyl 3-amino-4-(difluoromethoxy)benzoate, the HOMO is expected to be localized primarily on the electron-rich aminobenzene ring, specifically with significant contributions from the amino group's nitrogen atom and the π-system of the benzene (B151609) ring. The electron-donating nature of the amino group and, to a lesser extent, the difluoromethoxy group, raises the energy of the HOMO, making the molecule susceptible to electrophilic attack.

Conversely, the LUMO is anticipated to be distributed over the electron-deficient portions of the molecule, particularly the carbonyl group of the methyl ester and the benzene ring. The electron-withdrawing character of the ester group and the fluorine atoms in the difluoromethoxy group lowers the LUMO energy, indicating the molecule's ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. Theoretical calculations on similar fluorinated aromatic compounds suggest that the introduction of fluorine atoms can influence the HOMO-LUMO gap, thereby modulating the molecule's reactivity and electronic properties. nih.gov

Table 1: Predicted Electronic Properties of Methyl 3-amino-4-(difluoromethoxy)benzoate (Illustrative)

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -5.5 eV | Indicates susceptibility to oxidation and electrophilic attack. |

| LUMO Energy | -1.5 to -1.0 eV | Indicates susceptibility to reduction and nucleophilic attack. |

| HOMO-LUMO Gap | 4.5 to 4.0 eV | Reflects chemical reactivity and kinetic stability. |

Note: These values are illustrative and based on typical DFT calculations for structurally similar molecules. Actual values would require specific calculations for Methyl 3-amino-4-(difluoromethoxy)benzoate.

Prediction of Reactivity and Reaction Sites

Computational models can predict the most likely sites for chemical reactions on Methyl 3-amino-4-(difluoromethoxy)benzoate. This is often achieved by calculating molecular electrostatic potential (MEP) maps and Fukui functions.

An MEP map visually represents the electrostatic potential on the molecule's surface. For Methyl 3-amino-4-(difluoromethoxy)benzoate, the MEP would show regions of negative potential (electron-rich) around the oxygen atoms of the ester and difluoromethoxy groups, as well as the nitrogen atom of the amino group. These sites are prone to electrophilic attack. Conversely, regions of positive potential (electron-poor) would be expected around the hydrogen atoms of the amino group and the aromatic ring, indicating sites for nucleophilic attack.

Fukui functions provide a more quantitative measure of the reactivity of different atomic sites. By analyzing the change in electron density upon the addition or removal of an electron, these functions can identify the most electrophilic and nucleophilic centers in the molecule. For this compound, the nitrogen atom of the amino group and certain carbon atoms on the benzene ring are predicted to be the primary sites for electrophilic attack. The carbonyl carbon of the ester group is the most probable site for nucleophilic attack. Studies on similar aminobenzoic acid derivatives confirm the utility of these theoretical tools in predicting reactivity. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of Methyl 3-amino-4-(difluoromethoxy)benzoate are critical to its function and interactions. Conformational analysis, through systematic rotation of single bonds, can identify the most stable geometric arrangements (conformers) of the molecule. For this compound, key rotations would be around the C-O bond of the ester group and the C-O bond of the difluoromethoxy group. The relative energies of different conformers can be calculated to determine the most populated states at a given temperature. It is expected that the planar conformation of the ester group relative to the benzene ring would be energetically favorable due to conjugation.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. By simulating the movements of atoms and bonds under defined conditions (e.g., in a solvent), MD can reveal the accessible conformations, vibrational motions, and interactions with surrounding molecules. nih.gov While specific MD simulations for this compound are not reported, such studies on similar molecules like aminobenzoic acid derivatives have been used to understand their behavior in solution, including aggregation and interactions with other molecules. researchgate.netchemrxiv.org

Spectroscopic Property Predictions and Validation

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can then be used to validate experimental data and aid in structural elucidation.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C nuclear magnetic resonance (NMR) chemical shifts. These predictions are based on calculating the magnetic shielding of each nucleus. For Methyl 3-amino-4-(difluoromethoxy)benzoate, the predicted NMR spectrum would show distinct signals for the aromatic protons, the methyl protons of the ester, and the unique chemical environment created by the difluoromethoxy group. Recent studies have highlighted the increasing accuracy of DFT methods in predicting NMR spectra for substituted benzoic acid esters, even for complex cases where empirical rules fail. bohrium.comnih.gov

IR Spectroscopy: The vibrational frequencies corresponding to the infrared (IR) spectrum can also be calculated. This would allow for the assignment of specific peaks in an experimental IR spectrum to particular molecular vibrations, such as the N-H stretching of the amino group, the C=O stretching of the ester, and the C-F stretching of the difluoromethoxy group. Computational studies on related aminobenzoates have demonstrated excellent agreement between calculated and experimental vibrational spectra. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to the ultraviolet-visible (UV-Vis) absorption spectrum. The calculations would identify the wavelengths of maximum absorption (λmax) and the corresponding molecular orbitals involved in these electronic transitions, typically π to π* transitions within the aromatic system.

Theoretical Insights into Intermolecular Interactions and Crystal Packing

Understanding how molecules of Methyl 3-amino-4-(difluoromethoxy)benzoate interact with each other is crucial for predicting its solid-state properties, such as crystal structure and melting point. Theoretical methods can be used to explore these intermolecular interactions.

The presence of the amino group allows for the formation of hydrogen bonds (N-H···O) with the ester or difluoromethoxy oxygen atoms of neighboring molecules. These hydrogen bonds are expected to be a dominant force in the crystal packing. Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules would likely contribute to the stability of the crystal lattice.

Role of Methyl 3 Amino 4 Difluoromethoxy Benzoate in Advanced Organic Synthesis

Application as a Versatile Building Block

The strategic placement of reactive functional groups on the benzene (B151609) ring of methyl 3-amino-4-(difluoromethoxy)benzoate renders it a highly versatile precursor for the synthesis of a wide array of more complex molecules. The presence of both an amino and a difluoromethoxy group confers distinct chemical properties that are leveraged in synthetic strategies. The difluoromethoxy group enhances the compound's stability and lipophilicity, while the amino group provides a key reaction site for further chemical modifications. evitachem.com

A significant application of this building block is in the synthesis of substituted benzimidazoles. Benzimidazoles are a prominent class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis of these compounds often involves the condensation of an ortho-phenylenediamine derivative with an aldehyde or carboxylic acid. In this context, the amino group of methyl 3-amino-4-(difluoromethoxy)benzoate can be transformed into a 1,2-diamine functionality, which can then undergo cyclization to form the benzimidazole (B57391) core. This approach allows for the incorporation of the difluoromethoxy-substituted phenyl ring into the final benzimidazole structure, a feature often sought in medicinal chemistry to enhance metabolic stability and cell permeability of drug candidates.

Furthermore, the amino group can readily undergo a variety of chemical transformations, including acylation, alkylation, and diazotization, opening avenues for the synthesis of diverse derivatives. The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, further expanding the synthetic possibilities.

Use in Multicomponent Reactions for Scaffold Assembly

While specific examples of methyl 3-amino-4-(difluoromethoxy)benzoate in well-known multicomponent reactions (MCRs) like the Ugi or Passerini reactions are not extensively documented in the reviewed literature, its structural features suggest its potential as a valuable component in such transformations. MCRs are powerful tools in diversity-oriented synthesis, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step.

The primary amino group of methyl 3-amino-4-(difluoromethoxy)benzoate makes it a suitable candidate for isocyanide-based MCRs. For instance, in a potential Ugi-type reaction, the amino group could react with an aldehyde or ketone to form a Schiff base, which would then be attacked by an isocyanide and a carboxylic acid to generate a complex α-acylamino carboxamide scaffold. The incorporation of the difluoromethoxy-containing fragment could impart desirable physicochemical properties to the resulting library of compounds.

The general utility of aniline (B41778) derivatives in MCRs is well-established, and the electronic properties of the substituted ring in methyl 3-amino-4-(difluoromethoxy)benzoate could influence the reactivity and outcome of these reactions, potentially leading to novel and diverse molecular scaffolds for drug discovery and other applications.

Precursor for Specialty Chemicals and Advanced Materials

The unique combination of functional groups in methyl 3-amino-4-(difluoromethoxy)benzoate makes it a valuable precursor for the synthesis of a range of specialty chemicals, including pharmaceutical intermediates and advanced materials.

Pharmaceutical Intermediates:

The difluoromethoxy group is a bioisostere of the methoxy (B1213986) group, but with increased lipophilicity and metabolic stability. This makes it a desirable substituent in the design of bioactive molecules. Methyl 3-amino-4-(difluoromethoxy)benzoate serves as a key starting material for the synthesis of various pharmaceutical intermediates. For example, related aminobenzoate structures are pivotal in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics. The synthesis of gefitinib, an epidermal growth factor receptor (EGFR) kinase inhibitor, starts from a similarly substituted methyl benzoate (B1203000) derivative, highlighting the potential of methyl 3-amino-4-(difluoromethoxy)benzoate as a precursor for analogous bioactive compounds. nih.gov

Advanced Materials:

In the realm of materials science, the bifunctional nature of methyl 3-amino-4-(difluoromethoxy)benzoate (after hydrolysis of the ester to a carboxylic acid) makes it a potential monomer for the synthesis of high-performance polymers such as polyamides and polyimides. The introduction of the difluoromethoxy group into the polymer backbone can enhance properties such as thermal stability, solubility, and dielectric performance. These fluorinated polymers are of interest for applications in electronics, aerospace, and other advanced technology sectors.

Below is a table summarizing the potential applications of specialty chemicals and advanced materials derived from methyl 3-amino-4-(difluoromethoxy)benzoate.

| Class of Compound/Material | Potential Application | Key Structural Contribution |

| Substituted Benzimidazoles | Medicinal Chemistry (e.g., kinase inhibitors) | Introduction of the difluoromethoxy-phenyl moiety for improved pharmacokinetic properties. |

| Fluorinated Polyamides | High-performance plastics, specialty fibers | Enhanced thermal stability and modified solubility due to the difluoromethoxy group. |

| Fluorinated Polyimides | Dielectric materials for microelectronics | Lowered dielectric constant and improved processability. |

Analytical Method Development for Chemical Process Monitoring and Quality Control of Methyl 3 Amino 4 Difluoromethoxy Benzoate

Chromatographic Methods for Purity Profiling and Impurity Analysis (HPLC, GC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable for the purity assessment and impurity profiling of Methyl 3-amino-4-(difluoromethoxy)benzoate. These methods offer high-resolution separation of the main component from its potential process-related impurities and degradation products.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like Methyl 3-amino-4-(difluoromethoxy)benzoate. A stability-indicating RP-HPLC method can be developed to separate the active pharmaceutical ingredient from its impurities. nih.gov The development of such a method would typically involve the selection of a suitable stationary phase (e.g., C18 or C8 columns), a mobile phase (often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol), and a detector (commonly a UV detector set at a wavelength where the analyte exhibits maximum absorbance). nih.govresearchgate.net Gradient elution is often employed to achieve optimal separation of a wide range of impurities with different polarities. nih.gov

Table 1: Illustrative HPLC Method Parameters for Analysis of Methyl 3-amino-4-(difluoromethoxy)benzoate | Parameter | Condition | | :--- | :--- | | Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | | Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | | Gradient | Time (min) | % B | | | 0 | 20 | | | 20 | 80 | | | 25 | 80 | | | 26 | 20 | | | 30 | 20 | | Flow Rate | 1.0 mL/min | | Detection | UV at 254 nm | | Injection Volume | 10 µL | | Column Temperature | 30 °C |

Gas Chromatography (GC): GC is a suitable technique for the analysis of volatile impurities that may be present in Methyl 3-amino-4-(difluoromethoxy)benzoate, such as residual solvents from the synthesis process. The method typically involves a capillary column with a suitable stationary phase and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification of the impurities. Headspace GC is often the preferred technique for residual solvent analysis.

Spectrophotometric and Potentiometric Quantification Methods

While chromatographic methods are ideal for separation and impurity profiling, spectrophotometric and potentiometric methods can offer simpler and faster alternatives for the quantification of Methyl 3-amino-4-(difluoromethoxy)benzoate in certain applications.

Spectrophotometric Quantification: UV-Visible spectrophotometry can be utilized for the quantitative determination of Methyl 3-amino-4-(difluoromethoxy)benzoate. The presence of the substituted benzene (B151609) ring in the molecule results in UV absorbance, which can be exploited for quantification. The method involves measuring the absorbance of a solution of the compound at its wavelength of maximum absorbance (λmax) and correlating it to its concentration using a calibration curve. While this method is rapid and cost-effective, it is less specific than chromatography and can be susceptible to interference from UV-absorbing impurities. researchgate.net

Potentiometric Quantification: Potentiometric titration is a classic analytical technique that can be applied to the quantification of Methyl 3-amino-4-(difluoromethoxy)benzoate. The basic amino group on the benzene ring can be titrated with a standard solution of a strong acid, such as hydrochloric acid. The endpoint of the titration can be determined by monitoring the change in potential using a suitable electrode system. This method is generally robust and accurate but may lack the sensitivity and specificity of chromatographic techniques. impactfactor.org

Real-Time In-situ Monitoring of Synthetic Processes

The implementation of real-time, in-situ monitoring technologies in the synthesis of Methyl 3-amino-4-(difluoromethoxy)benzoate can lead to significant improvements in process understanding, control, and efficiency. Process Analytical Technology (PAT) tools, such as in-situ Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, can provide continuous data on the concentration of reactants, intermediates, and the product throughout the course of the reaction.

This real-time data allows for the precise determination of reaction endpoints, the identification of any deviations from the desired reaction pathway, and the potential to implement automated control strategies. By monitoring key reaction parameters in real-time, it is possible to optimize reaction conditions to maximize yield and minimize impurity formation.

Development of Standardized Analytical Procedures and Validation for Chemical Manufacturing

For use in a regulated manufacturing environment, all analytical procedures for Methyl 3-amino-4-(difluoromethoxy)benzoate must be thoroughly validated to ensure they are fit for their intended purpose. eurachem.org Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use and provides reliable, reproducible, and accurate results. nih.govresearchgate.net

The validation of an analytical method typically involves the evaluation of the following parameters, as per guidelines from regulatory bodies like the International Council for Harmonisation (ICH):

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. nih.gov

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.gov

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed using recovery studies. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

The development and validation of standardized analytical procedures are critical for ensuring the consistent quality of Methyl 3-amino-4-(difluoromethoxy)benzoate and for meeting regulatory requirements for its manufacture.

Table 2: Summary of Analytical Method Validation Parameters

| Validation Parameter | Description |

|---|---|

| Specificity | Differentiates the analyte from other substances. |

| Linearity | Proportional response to analyte concentration. |

| Range | Concentration interval for reliable measurement. |

| Accuracy | Closeness to the true value. |

| Precision | Repeatability of the measurement. |

| Detection Limit (LOD) | Lowest detectable analyte amount. |

| Quantitation Limit (LOQ) | Lowest quantifiable analyte amount. |

| Robustness | Resilience to small method variations. |

Future Perspectives and Emerging Research Avenues for Methyl 3 Amino 4 Difluoromethoxy Benzoate

Exploration of Unconventional Reactivity and Novel Transformations

The distinct chemical environment created by the electron-withdrawing difluoromethoxy group and the electron-donating amino group on the benzoate (B1203000) scaffold opens doors for exploring unconventional reactivity. Future research is expected to move beyond standard transformations of the amino and ester groups to uncover novel chemical behaviors.

C-H Functionalization: The electronic bias on the aromatic ring could be exploited for regioselective C-H activation and functionalization, allowing for the direct introduction of new substituents without the need for pre-functionalized starting materials.

Difluoromethoxy Group Transformations: While often considered a stable bioisostere, investigating the reactivity of the C-F bonds within the difluoromethoxy group under specific catalytic conditions could lead to novel transformations and the synthesis of unprecedented molecular architectures.

Photocatalysis and Electrochemistry: The application of modern synthetic methods like photocatalysis and electrochemistry could unlock new reaction pathways. numberanalytics.com These mild techniques might enable transformations that are inaccessible through traditional thermal methods, such as selective radical-based reactions on the aromatic ring or side chains. nih.gov

Research into these areas will expand the synthetic utility of Methyl 3-amino-4-(difluoromethoxy)benzoate, providing access to a wider array of complex derivatives.

Development of Highly Sustainable and Eco-Friendly Synthetic Methodologies

The growing emphasis on green chemistry is steering synthetic efforts towards more sustainable practices. Future research on Methyl 3-amino-4-(difluoromethoxy)benzoate will likely prioritize the development of environmentally benign synthetic routes.

Visible-Light Photoredox Catalysis: This approach offers a milder alternative to traditional methods for introducing the difluoromethoxy group. nih.gov It avoids harsh reagents and elevated temperatures, reducing energy consumption and waste generation. nih.govacs.org

Non-Ozone-Depleting Reagents: The use of reagents like fluoroform (HCF3) as a source for the difluorocarbene needed for difluoromethoxylation presents a greener alternative to ozone-depleting substances like Freon. acs.org

Flow Chemistry: Industrial production could benefit from continuous flow reactors, which enhance reaction efficiency, improve safety, and allow for easier automation and control of reaction parameters.

The potential impact of these methodologies is summarized in the table below.

| Methodology | Key Advantages | Potential Impact on Synthesis |

| Visible-Light Photoredox Catalysis | Mild reaction conditions, high selectivity, reduced energy use. nih.govnih.gov | Enables access to difluoromethoxylated compounds with lower environmental impact. |

| Use of Fluoroform | Utilizes a non-ozone-depleting, readily available C1 source. acs.org | Provides a more sustainable and cost-effective route for difluoromethoxylation. |

| Continuous Flow Chemistry | Enhanced heat and mass transfer, improved safety, scalability, and automation. | Facilitates efficient, consistent, and safer large-scale production. |

Integration with Artificial Intelligence and Machine Learning in Reaction Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling rapid prediction and optimization of reaction outcomes. nih.govmedium.com For Methyl 3-amino-4-(difluoromethoxy)benzoate, these computational tools can accelerate the discovery of new derivatives and synthetic pathways.

Retrosynthetic Planning: AI-powered tools can propose novel and efficient synthetic routes to the target molecule and its derivatives, potentially identifying more economical or sustainable pathways than those designed by human chemists. pharmafeatures.comnih.gov

Reaction Condition Optimization: ML algorithms can analyze vast datasets of chemical reactions to predict the optimal conditions (e.g., catalyst, solvent, temperature) for a given transformation, minimizing the need for extensive trial-and-error experimentation. beilstein-journals.orgnih.gov

Predictive Modeling: By training models on existing data, researchers can predict the physicochemical and biological properties of virtual derivatives, allowing for the pre-selection of the most promising candidates for synthesis. medium.comnih.gov

The integration of AI and ML with automated synthesis platforms could create a closed-loop system for the rapid design, synthesis, and testing of new compounds derived from Methyl 3-amino-4-(difluoromethoxy)benzoate. rsc.orgresearchgate.net

Advanced Characterization of Complex Chemical Systems

As more complex derivatives and reaction systems involving Methyl 3-amino-4-(difluoromethoxy)benzoate are explored, advanced characterization techniques will be crucial for elucidating their structure, dynamics, and interactions.

In-situ Spectroscopy: Techniques such as in-situ NMR and IR spectroscopy can provide real-time monitoring of reactions, offering insights into reaction mechanisms, identifying transient intermediates, and helping to optimize reaction conditions.

Advanced Mass Spectrometry: High-resolution mass spectrometry and tandem MS techniques are essential for the precise identification of products and byproducts, even in complex mixtures, and for characterizing the structure of novel compounds.

Crystallography: Single-crystal X-ray diffraction will remain the gold standard for unambiguously determining the three-dimensional structure of new crystalline derivatives, providing crucial information on conformation and intermolecular interactions that influence material and biological properties. nih.gov

These advanced analytical methods will provide a deeper understanding of the chemical systems involving this compound, facilitating more rational design and application.

Computational Design of Functional Derivatives for Specific Chemical Applications

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with tailored properties. For Methyl 3-amino-4-(difluoromethoxy)benzoate, these approaches can guide the synthesis of functional derivatives for specific applications in fields like medicinal chemistry and materials science. numberanalytics.comdntb.gov.ua

Structure-Based Drug Design: The compound can serve as a scaffold for designing new therapeutic agents. Computational docking and molecular dynamics simulations can predict how its derivatives will bind to specific biological targets, such as enzymes or receptors, guiding the design of more potent and selective inhibitors. evitachem.com

Materials Science: The unique electronic properties conferred by the difluoromethoxy group make this scaffold interesting for materials science. researchgate.net Computational methods can be used to predict the properties of polymers or organic electronic materials derived from this compound, such as their thermal stability, conductivity, and optical properties. numberanalytics.com

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to calculate molecular properties like electrostatic potential, orbital energies, and reactivity indices. google.com This information can help rationalize observed reactivity and predict the most favorable sites for chemical modification.

The synergy between computational design and experimental synthesis will be key to unlocking the full potential of Methyl 3-amino-4-(difluoromethoxy)benzoate as a versatile chemical building block.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Methyl 3-amino-4-(difluoromethoxy)benzoate, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as esterification of precursor acids or substitution reactions. For example, analogous compounds (e.g., Methyl 3-[[4-(4-formylphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate) are synthesized via stepwise nucleophilic aromatic substitution, with temperature control (-35°C to 40°C) and stoichiometric adjustments (e.g., 1.15 equiv. of amine precursors) to optimize yields . Purification via column chromatography (gradient elution with CH₂Cl₂/EtOAc) is critical to isolate the product .

Q. Which spectroscopic and analytical techniques are most effective for characterizing Methyl 3-amino-4-(difluoromethoxy)benzoate?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., ester -OCH₃ at δ ~3.8 ppm, aromatic protons, and NH₂ signals). Anomeric effects from difluoromethoxy may split peaks .